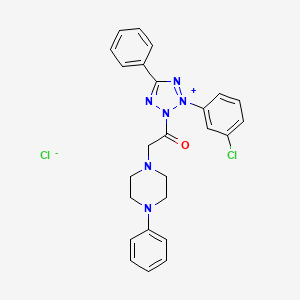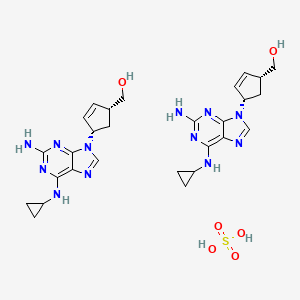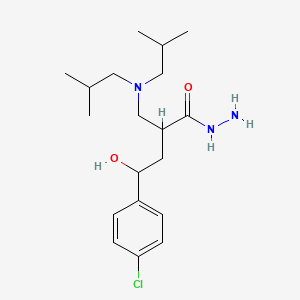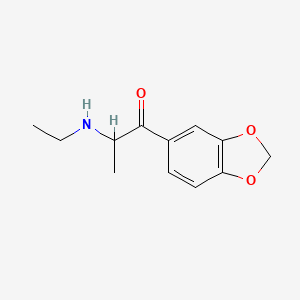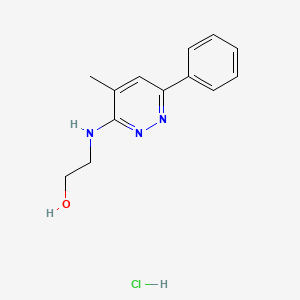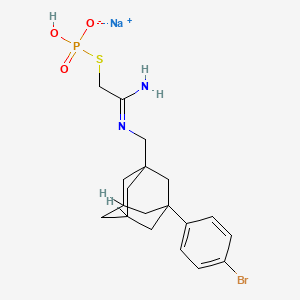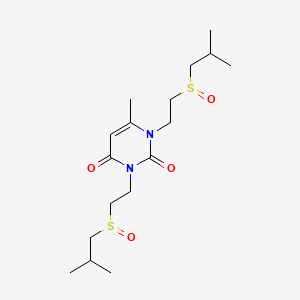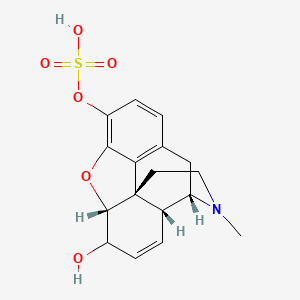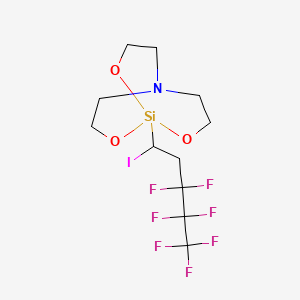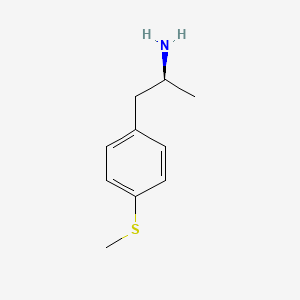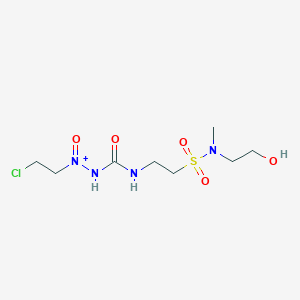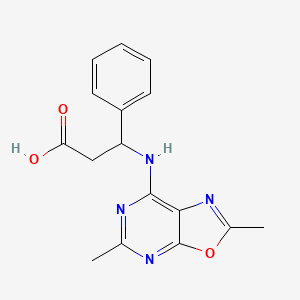
beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid: is a complex organic compound featuring an oxazolo[5,4-d]pyrimidine scaffold. This structure is often utilized as a pharmacophore and structural element in a variety of compounds that are active against diverse molecular targets . The compound’s unique structure allows it to interact with various biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[5,4-d]pyrimidines, including beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid, typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
化学反応の分析
Types of Reactions: Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazolo[5,4-d]pyrimidine scaffold allows it to bind to kinase enzymes, inhibiting their activity and affecting cellular signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation and antiviral activity.
類似化合物との比較
- 2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]acetic acid
- 7-Amino-oxazolo[5,4-d]pyrimidine derivatives
Comparison: Compared to similar compounds, beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid stands out due to its unique benzenepropanoic acid moiety, which can enhance its binding affinity and specificity for certain molecular targets . This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
特性
CAS番号 |
102248-99-7 |
|---|---|
分子式 |
C16H16N4O3 |
分子量 |
312.32 g/mol |
IUPAC名 |
3-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N4O3/c1-9-17-15(14-16(18-9)23-10(2)19-14)20-12(8-13(21)22)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,21,22)(H,17,18,20) |
InChIキー |
PWWYBFJYOUYXFP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


